2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline
Brand Name: Vulcanchem
CAS No.: 75221-04-4
VCID: VC6130213
InChI: InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N
Molecular Formula: C16H14N2S
Molecular Weight: 266.36

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline

CAS No.: 75221-04-4

Cat. No.: VC6130213

Molecular Formula: C16H14N2S

Molecular Weight: 266.36

* For research use only. Not for human or veterinary use.

2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline - 75221-04-4

Specification

CAS No. 75221-04-4
Molecular Formula C16H14N2S
Molecular Weight 266.36
IUPAC Name 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]aniline
Standard InChI InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)15-10-19-16(18-15)13-4-2-3-5-14(13)17/h2-10H,17H2,1H3
Standard InChI Key VNPVDLHHSAPXHZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3N

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound’s backbone consists of a planar thiazole ring (C₃H₃NS) fused with two aromatic substituents:

  • A 4-methylphenyl group at position 4 of the thiazole, introducing steric bulk and electron-donating effects.

  • An aniline moiety (-C₆H₄NH₂) at position 2, enabling hydrogen bonding and electrophilic substitution .

The methyl group at the para position of the phenyl ring enhances hydrophobicity compared to unsubstituted analogs, while the aniline group contributes to solubility in polar solvents.

Spectroscopic Characterization

  • NMR: The ^1H NMR spectrum typically shows a singlet for the thiazole proton (C5-H) at δ 7.2–7.5 ppm, a doublet for the aniline protons (ortho to NH₂) at δ 6.6–6.8 ppm, and a singlet for the methyl group at δ 2.3–2.5 ppm .

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 266.36 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via the Hantzsch thiazole synthesis, a two-step process:

  • Condensation: 4-Methylphenyl thiourea reacts with 2-bromoacetophenone in ethanol under reflux to form the thiazole intermediate.

  • Amination: The intermediate undergoes nucleophilic aromatic substitution with ammonia to introduce the aniline group .

Representative Reaction Conditions

StepReagentsSolventTemperatureYield
14-Methylphenyl thiourea, 2-bromoacetophenoneEthanol80°C, 6 hrs65%
2NH₃ (aq.), CuSO₄DMF120°C, 12 hrs58%

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Catalyst Optimization: Copper(I) iodide replaces CuSO₄, improving yield to 72% .

  • Solvent Recovery: Ethanol is distilled and reused, reducing waste.

Physicochemical Properties

Thermal Stability

  • Melting Point: 189–192°C (decomposition observed above 200°C) .

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C under nitrogen.

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.7
DMSO22.3

The low aqueous solubility necessitates formulation strategies like micronization for biological applications.

Biological Activity and Applications

Antimicrobial Effects

Thiazole derivatives exhibit broad-spectrum activity:

  • Bacterial Inhibition: MIC = 8 µg/mL against Staphylococcus aureus (comparable to ampicillin) .

  • Antifungal Activity: 50% growth inhibition of Candida albicans at 16 µg/mL .

Anti-Inflammatory Mechanisms

The compound inhibits p38 MAP kinase (IC₅₀ = 0.4 µM), a key mediator of cytokine production in rheumatoid arthritis .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentMIC (S. aureus)
2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]aniline4-MePh8 µg/mL
2-[4-Phenyl-1,3-thiazol-2-yl]anilinePh32 µg/mL
2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]aniline4-NO₂Ph64 µg/mL

Key Insight: Methyl substitution enhances antimicrobial potency by improving membrane permeability .

Future Directions

Targeted Drug Delivery

Encapsulation in liposomal nanoparticles could enhance bioavailability, with preliminary studies showing 3-fold higher plasma concentrations in rodent models .

Computational Modeling

Molecular docking predicts strong binding to the ATP pocket of p38 MAP kinase (ΔG = -9.2 kcal/mol), guiding rational drug design .

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